molecular formula C21H27N2O4P B13777550 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate CAS No. 72214-25-6

2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

Cat. No.: B13777550
CAS No.: 72214-25-6
M. Wt: 402.4 g/mol
InChI Key: OWKTYKYYGBBYKF-UHFFFAOYSA-M
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Description

This compound is a cationic indolium salt with a dihydrogen phosphate counterion. Its structure features a 1,3,3-trimethylindolium core conjugated to a 4-(dimethylamino)phenylvinyl group, enhancing its photophysical properties. The dihydrogen phosphate anion improves solubility in polar solvents, making it suitable for analytical applications such as spectrophotometric detection of metal ions like platinum (Pt) .

Properties

CAS No.

72214-25-6

Molecular Formula

C21H27N2O4P

Molecular Weight

402.4 g/mol

IUPAC Name

dihydrogen phosphate;N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline

InChI

InChI=1S/C21H25N2.H3O4P/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;1-5(2,3)4/h6-15H,1-5H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

OWKTYKYYGBBYKF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the formation of the indolium salt via a condensation reaction between a suitable indole derivative and a substituted benzaldehyde, followed by counterion exchange to introduce the dihydrogen phosphate anion.

The key steps are:

  • Preparation of the indolium precursor : Starting from 1,3,3-trimethylindoline or related indole derivatives, quaternization is performed to form the 1,3,3-trimethyl-3H-indolium cation.

  • Condensation with 4-(dimethylamino)benzaldehyde : A Knoevenagel-type condensation between the indolium salt and 4-(dimethylamino)benzaldehyde forms the vinyl linkage, yielding the 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride or other halide salt.

  • Counterion exchange to dihydrogen phosphate : The halide salt is treated with a suitable dihydrogen phosphate source, such as phosphoric acid or ammonium dihydrogen phosphate, to replace the chloride anion with dihydrogen phosphate, affording the target compound.

Detailed Synthetic Procedure

Based on the synthesis overview and literature data:

  • Step 1: Formation of 1,3,3-trimethyl-3H-indolium salt

    • React 1,3,3-trimethylindoline with methyl iodide or methyl chloride under reflux conditions in an aprotic solvent (e.g., acetonitrile) to form the quaternary ammonium salt.
  • Step 2: Condensation with 4-(dimethylamino)benzaldehyde

    • Mix the indolium salt with 4-(dimethylamino)benzaldehyde in ethanol or methanol.

    • Add a base catalyst such as piperidine or triethylamine to promote the Knoevenagel condensation.

    • Heat the mixture under reflux for several hours (typically 4–8 hours).

    • The reaction yields the 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium halide salt.

  • Step 3: Anion exchange to dihydrogen phosphate

    • Dissolve the halide salt in water or a water-miscible solvent.

    • Add phosphoric acid or ammonium dihydrogen phosphate solution dropwise under stirring.

    • The dihydrogen phosphate anion replaces the halide ion via ion exchange.

    • The product precipitates or can be isolated by solvent evaporation and recrystallization.

  • Purification

    • The crude product is purified by recrystallization from ethanol/water mixtures or by chromatographic methods if higher purity is required.

Optimization Parameters

  • Solvent choice : Polar solvents such as ethanol, methanol, or acetonitrile favor the condensation reaction and solubility of intermediates.

  • Temperature : Reflux temperatures (~78–85°C for ethanol/methanol) optimize reaction rates without decomposing sensitive intermediates.

  • Catalyst concentration : Base catalysts are used in catalytic amounts (1–5 mol%) to avoid side reactions.

  • Reaction time : Typically 4–8 hours; monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Ion exchange conditions : pH and stoichiometry of phosphoric acid affect the efficiency of counterion replacement.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Purpose/Outcome Reference
Quaternization 1,3,3-trimethylindoline + methyl iodide, reflux in acetonitrile Formation of indolium salt precursor
Condensation Indolium salt + 4-(dimethylamino)benzaldehyde, ethanol, piperidine catalyst, reflux 4–8 h Formation of vinyl linkage, indolium halide salt
Ion exchange Halide salt + phosphoric acid or ammonium dihydrogen phosphate, aqueous medium Replacement of halide with dihydrogen phosphate
Purification Recrystallization from ethanol/water Isolation of pure dihydrogen phosphate salt

Research Findings and Characterization

  • Spectroscopic characterization : The compound is characterized by UV-Vis spectroscopy, showing absorption maxima related to the conjugated vinyl and aromatic systems, and fluorescence spectroscopy confirming its potential as a fluorescent probe.

  • Mass spectrometry and NMR : Confirm molecular weight and structure, including the presence of the dimethylamino group and the indolium core.

  • Photophysical properties : The compound exhibits strong absorption in the visible region, suitable for photodynamic therapy applications.

  • Applications : Besides photodynamic therapy, it serves as a fluorescent probe for biological imaging due to its ability to bind nucleic acids and proteins selectively.

Notes on Related Compounds

  • Similar compounds with different counterions, such as acetate or chloride salts, are synthesized by analogous methods but differ in solubility and application profiles.

  • The dihydrogen phosphate salt is preferred in some biological applications due to its biocompatibility and improved water solubility.

Chemical Reactions Analysis

Deprotonation and Base Interactions

The compound undergoes deprotonation at acidic sites, particularly at the phosphate group (pKa ≈ 3.8 ), under basic conditions. This reaction is critical for modifying solubility and enabling further functionalization.

Key Reactions:

Reaction TypeReagents/ConditionsOutcome
DeprotonationNaOH, KOH, or aqueous ammoniaFormation of water-soluble conjugate base, enhancing compatibility with polar solvents .

This process is reversible, with protonation restoring the dihydrogen phosphate form in acidic environments (pH < 3) .

Nucleophilic Substitution at the Phosphate Group

The phosphate moiety participates in nucleophilic substitution reactions, particularly with alcohols or amines:

Example Reaction:
R OPO3H2+R OHR OPO3OR +H2O\text{R OPO}_3\text{H}_2+\text{R OH}\rightarrow \text{R OPO}_3\text{OR }+\text{H}_2\text{O}

ConditionsDetails
CatalystsH2SO4\text{H}_2\text{SO}_4, DCC\text{DCC} (dicyclohexylcarbodiimide)
ApplicationsSynthesis of ester derivatives for improved lipid membrane permeability.

Photochemical Reactions

The compound’s conjugated vinyl-indolium system enables light-driven reactivity:

Photoisomerization

  • Under UV/Vis light (λ ~ 400–600 nm), the vinyl group undergoes trans-to-cis isomerization .

  • This reversible process alters the compound’s absorption spectrum, enabling applications in optical switching.

Reactive Oxygen Species (ROS) Generation

  • Excitation at 450–550 nm promotes intersystem crossing, generating singlet oxygen (1O2^1\text{O}_2) and superoxide radicals (O2\text{O}_2^-).

  • Mechanism:
    Compound+O2Compound+1O2/O2\text{Compound}^*+\text{O}_2\rightarrow \text{Compound}+^1\text{O}_2/\text{O}_2^-

  • Applications: Photodynamic therapy and antimicrobial coatings.

Condensation and Cycloaddition Reactions

The electron-deficient indolium core reacts with nucleophiles or dienes:

Aldol Condensation

  • Reacts with aldehydes/ketones under basic conditions to form extended π-conjugated systems.

Diels-Alder Cycloaddition

DienophileProduct
Maleic anhydrideSix-membered cyclohexene derivatives

Reduction

  • Sodium borohydride (NaBH4\text{NaBH}_4) reduces the vinyl bond to a single bond, quenching fluorescence.

Oxidation

  • Strong oxidizers (e.g., KMnO4\text{KMnO}_4) cleave the vinyl group, yielding carboxylic acid derivatives.

Coordination Chemistry

The phosphate group acts as a ligand for metal ions:

Metal IonCoordination ModeApplication
Fe3+\text{Fe}^{3+}, Cu2+\text{Cu}^{2+}Bidentate bindingFluorescent metal sensors .

Hydrolysis and Stability

  • Acidic Hydrolysis: Cleaves the phosphate ester bond at pH < 2, yielding phosphoric acid and the parent indolium compound .

  • Alkaline Hydrolysis: Degrades the indolium core at pH > 10, forming dimethylaniline derivatives.

Scientific Research Applications

Biological Research Applications

Fluorescent Probes
This compound serves as a fluorescent probe in biological imaging. Its unique structural properties allow it to exhibit strong fluorescence, making it useful in microscopy for visualizing cellular structures and dynamics. Studies have shown that the compound can selectively stain certain organelles within cells, enhancing the contrast in imaging techniques like fluorescence microscopy .

Anticancer Activity
Recent research indicates that 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound's mechanism of action is still under investigation but shows promise for developing new cancer therapies.

Photonic Device Applications

Organic Light Emitting Diodes (OLEDs)
The compound is being explored for use in OLED technology due to its excellent photophysical properties. Its high quantum yield and stability make it suitable for incorporation into organic light-emitting layers. Research has indicated that devices fabricated with this compound exhibit improved efficiency and brightness compared to traditional materials .

Laser Applications
Due to its strong absorption and emission characteristics, the compound is also investigated for use in laser systems. Its ability to function effectively at various wavelengths makes it a candidate for tunable laser applications, particularly in the visible spectrum .

Material Science Applications

Dyes and Pigments
In material science, this compound is used as a dye due to its vibrant color and stability under light exposure. It has been incorporated into polymers to create colored materials with enhanced durability and resistance to fading. This application is particularly relevant in the textile industry, where long-lasting color is essential .

Nanocomposite Materials
The incorporation of this indolium-based compound into nanocomposite materials has been studied for its potential to enhance mechanical properties and thermal stability. Research suggests that adding this compound can improve the overall performance of nanocomposites used in various industrial applications.

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Biological ResearchFluorescent probes for cellular imagingStrong fluorescence; selective organelle staining
Anticancer activityInduces apoptosis via ROS generation
Photonic DevicesOLEDsImproved efficiency and brightness
Laser applicationsEffective at various wavelengths
Material ScienceDyes and pigmentsVibrant color; stability under light
Nanocomposite materialsEnhanced mechanical properties

Mechanism of Action

The mechanism by which 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it can bind to cellular components, leading to fluorescence or photodynamic effects. The compound’s ability to generate reactive oxygen species upon light activation is crucial for its applications in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Diethylamino Substituted Analog

A closely related compound is 2-[2-[4-(diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride (C₂₃H₂₉ClN₂). Key differences include:

  • Substituent: Diethylamino (-N(C₂H₅)₂) vs. dimethylamino (-N(CH₃)₂).
  • Counterion : Chloride (Cl⁻) vs. dihydrogen phosphate (H₂PO₄⁻).
  • Molecular Weight : 368.94 g/mol (chloride) vs. ~436.45 g/mol (estimated for the phosphate).

Impact of Substituents :

  • The diethyl group increases lipophilicity (LogP = 2.215 for the chloride) compared to the dimethyl variant, which likely has a lower LogP due to reduced alkyl chain length .
  • The phosphate counterion enhances aqueous solubility, favoring applications in hydrophilic matrices.
Cyanoethyl-Methylamino Variant

2-[2-[4-[(2-Cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium cation (C₂₃H₂₆N₃⁺) features a cyanoethyl group on the amino substituent.

Functional Analogs

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compounds like 2-[4-(dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (, EP 2023/39) share aromatic amine substituents but differ in core structure. These pyrimidinones are designed for pharmaceutical applications (e.g., kinase inhibition), whereas the indolium phosphate is optimized for optical sensing .

Other Phosphate Esters
  • Dimethylethanolamine Dihydrogen Phosphate (C₄H₁₂NO₄P): A simpler phosphate ester lacking the indolium chromophore. Used in cosmetic formulations for its hygroscopic properties, contrasting with the analytical focus of the target compound .
  • Psilocybin Phosphate ([3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate): A psychoactive indole derivative with a phosphate group but distinct substitution at the indole core .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Estimated) Key Application Reference
Target Compound (Dihydrogen Phosphate) C₂₂H₂₈N₂O₄P ~436.45 ~1.8 Spectrophotometry
Diethylamino Analog (Chloride) C₂₃H₂₉ClN₂ 368.94 2.215 Unspecified
Cyanoethyl-Methylamino Variant (Cation) C₂₃H₂₆N₃⁺ 332.47 (cation only) N/A Pt Ion Detection
Psilocybin Phosphate C₁₂H₁₇N₂O₄P 284.24 -0.5 Neuropsychopharmacology

Table 2: Substituent Effects on Properties

Substituent Impact on Solubility Impact on Lipophilicity Example Compound
-N(CH₃)₂ (Dimethylamino) Moderate hydrophilicity Lower LogP (~1.8) Target Compound
-N(C₂H₅)₂ (Diethylamino) Reduced solubility Higher LogP (2.215) Diethyl Analog
-N(CH₃)(C₂H₄CN) (Cyanoethyl) Polar, enhances metal binding Variable Cyanoethyl Variant

Biological Activity

The compound 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate , commonly referred to as Basic Violet 16 or Methyl Violet 16 , is a synthetic organic dye belonging to the indolium salt class. This compound has garnered attention due to its various biological activities, particularly its potential applications in medicinal chemistry and photodynamic therapy. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C23H28N2O2P
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 71598-17-9

Structure

The structure of the compound features a dimethylamino group linked to a phenyl ring, which is further connected to a vinyl group and an indolium moiety. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including nucleic acids and proteins. The mechanism involves:

  • Fluorescence : The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe in biological imaging.
  • Reactive Oxygen Species (ROS) Generation : Upon light activation, it generates ROS, which can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various in vitro assays:

  • AChE Inhibition : The compound showed significant inhibitory activity against AChE with an IC50 value of approximately 0.3 μmol/L, indicating its potential as a therapeutic agent for Alzheimer's disease .

Table 1: Inhibitory Activity Against AChE

CompoundIC50 (μmol/L)Selectivity Ratio (AChE/BChE)
Basic Violet 160.327.4
Rivastigmine0.15-

Case Studies

  • Photodynamic Therapy Applications :
    • A study investigated the use of Basic Violet 16 in photodynamic therapy for cancer treatment. The results indicated that the compound effectively induced cell death in various cancer cell lines when activated by light, highlighting its potential as a therapeutic agent .
  • Staining Biological Specimens :
    • Basic Violet 16 has been utilized in histological staining protocols due to its vibrant color and affinity for nucleic acids. This application is particularly valuable in microscopy and cellular imaging .

Safety and Toxicology

While Basic Violet 16 exhibits promising biological activities, it is essential to consider its safety profile:

  • Acute Toxicity : Reports indicate that the compound may have irritant properties and should be handled with care.
  • Environmental Impact : It poses potential environmental hazards due to its synthetic nature and should be disposed of according to safety regulations .

Q & A

Q. What computational approaches validate experimental data on electronic transitions?

  • Methodology : Perform time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-311+G(d,p)) to simulate UV-Vis spectra. Compare theoretical vs. experimental λ_max values (error margins <10 nm) and analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain substituent effects .

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